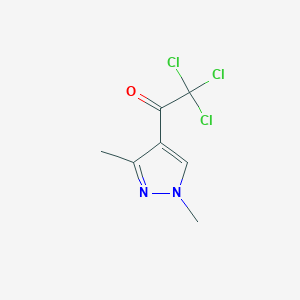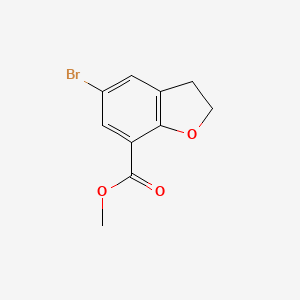
5-ブロモ-2,3-ジヒドロベンゾフラン-7-カルボン酸メチル
説明
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 7-position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and have been extensively studied
科学的研究の応用
抗癌研究
ベンゾフラン誘導体は、顕著な抗癌活性を示しています。 例えば、特定の置換ベンゾフランは、白血病、非小細胞肺癌、結腸癌、中枢神経系癌、メラノーマ、卵巣癌など、さまざまな種類の癌細胞において細胞増殖阻害効果を示しています .
生体変換研究
化合物2,3-ジヒドロベンゾフランは、シュードモナス・プチダUV4細胞を用いた生体変換研究に使用されてきました。 この研究は、ベンゾフラン誘導体の代謝経路と潜在的なバイオテクノロジー的応用に関する洞察を提供することができます .
抗菌剤開発
世界的な抗生物質耐性により、新しい抗菌剤が緊急に必要とされています。 ベンゾフラン骨格は、致命的な微生物に対する新しい治療薬の開発のための有望な構造として認識されています .
合成化学
ベンゾフランは、合成化学における重要な中間体として役立ちます。 複雑な有機分子の開発に不可欠な、2,3-ジヒドロベンゾフラン骨格を合成するためのさまざまな戦略が探求されてきました .
作用機序
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various targets, leading to a range of biological effects . The presence of halogens or hydroxyl groups at certain positions on the benzofuran nucleus has been associated with good antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of targets, potentially affecting multiple pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that the compound should be stored at room temperature .
生化学分析
Biochemical Properties
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation, which in turn affects cellular processes.
Cellular Effects
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate signaling pathways involved in cell growth and apoptosis . This compound may also alter gene expression patterns, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions and subsequent changes in enzyme activity and gene expression contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-tumor or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The metabolic pathways of benzofuran derivatives often involve oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity of the compound.
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes through active or passive transport mechanisms, and its distribution within tissues can affect its overall biological activity.
Subcellular Localization
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of benzofuran derivatives can affect their interactions with biomolecules and their overall biological effects.
特性
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUUEVLPSGGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




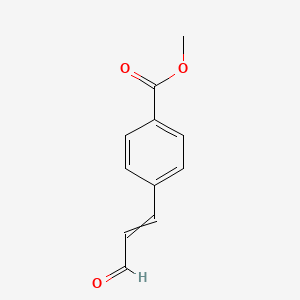
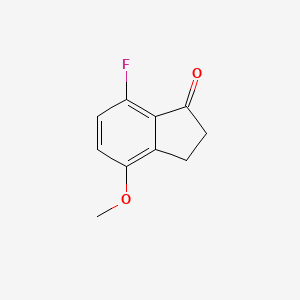
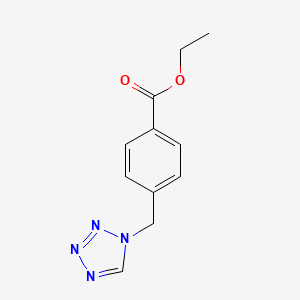
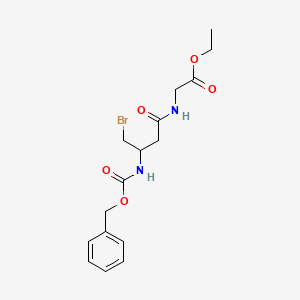
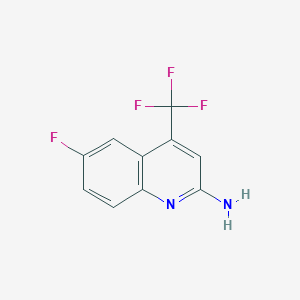
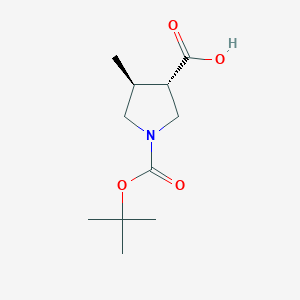
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
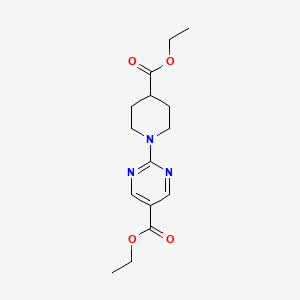
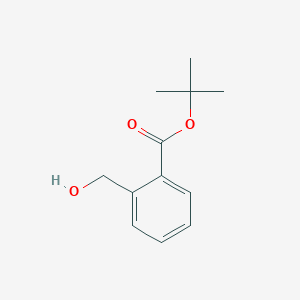
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
